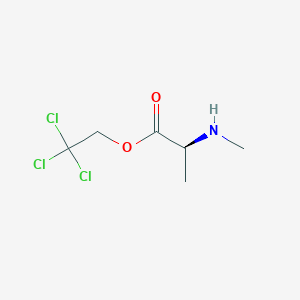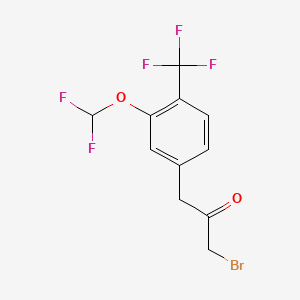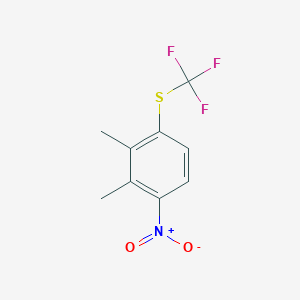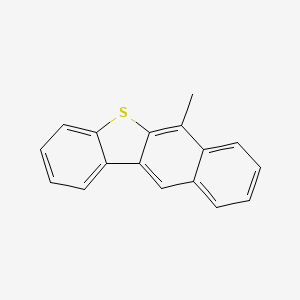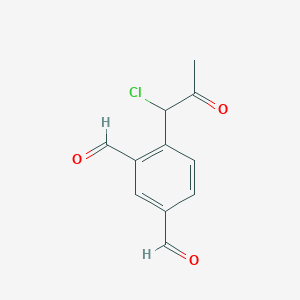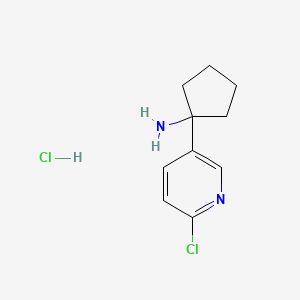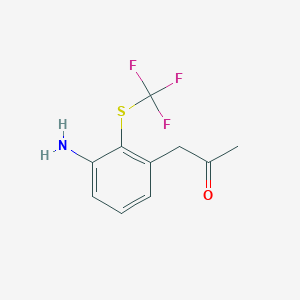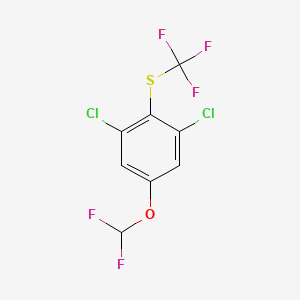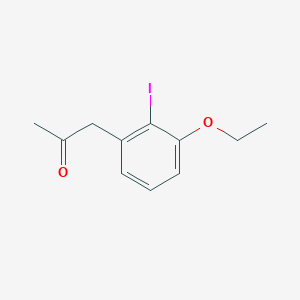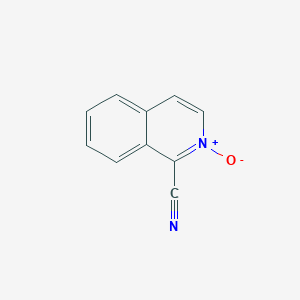
Isoquinaldonitrile, 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoquinaldonitrile, 2-oxide is a chemical compound belonging to the class of heterocyclic organic compounds It is characterized by the presence of a nitrile group (-CN) and an oxide group (-O) attached to an isoquinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isoquinaldonitrile, 2-oxide can be synthesized through several methods. One common approach involves the oxidation of isoquinaldonitrile using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically takes place under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality and high efficiency. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Isoquinaldonitrile, 2-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxides.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group or other functional groups.
Substitution: The nitrile and oxide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include various derivatives of isoquinaldonitrile, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Isoquinaldonitrile, 2-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of isoquinaldonitrile, 2-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The nitrile and oxide groups play a crucial role in its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoquinoline: A parent compound with similar structural features but lacking the nitrile and oxide groups.
Quinoline N-oxide: Another related compound with an oxide group attached to a quinoline ring.
2-Oxindole: A structurally related compound with an indole ring and an oxide group .
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
6969-11-5 |
|---|---|
Molekularformel |
C10H6N2O |
Molekulargewicht |
170.17 g/mol |
IUPAC-Name |
2-oxidoisoquinolin-2-ium-1-carbonitrile |
InChI |
InChI=1S/C10H6N2O/c11-7-10-9-4-2-1-3-8(9)5-6-12(10)13/h1-6H |
InChI-Schlüssel |
ZWJLUUCVLZYLKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C[N+](=C2C#N)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


